molecular formula C26H20ClN3OS B2867884 3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-06-1

3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2867884
CAS No.: 2034373-06-1
M. Wt: 457.98
InChI Key: XESXOVJNBYCRNS-UHFFFAOYSA-N
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Description

The molecule features a benzyl group at position 3, a 4-chlorobenzylthio moiety at position 2, and a phenyl substituent at position 5. Such substitutions are designed to modulate electronic, steric, and pharmacokinetic properties, often targeting enzyme inhibition (e.g., kinases or dehydrogenases) .

Properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESXOVJNBYCRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, synthesis yields, physical properties, and biological relevance.

Physical and Spectroscopic Properties

  • Melting Points: Analogs with nitro or fluorinated groups (e.g., 2b, 2c, 13g) exhibit higher melting points (>200°C) compared to non-halogenated derivatives, suggesting stronger intermolecular interactions .
  • HRMS Data : The target compound’s molecular formula (C27H21ClN3OS) aligns with analogs in and , where HRMS confirmed structural integrity within 0.003 ppm error .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents (Positions) Yield (%) m.p. (°C) Key Biological Activity Reference
Target Compound 3-Benzyl, 2-(4-Cl-benzylthio), 7-Phenyl N/A N/A Not reported N/A
2b () 2-(4-NO2-phenyl-oxoethylthio), 6-Phenylamino 82.8 218–220 Not reported
13g () 3-Fluorobenzylthio, Oxetan-3-yl 21.6 N/A ALDH1A inhibition
AZD4831 () 2-Thioxo, 4-Cl-benzyl N/A N/A Myeloperoxidase inhibition
1.4b () 3-Benzyl, 2-(4-Cl-phenyl), 6-Indolyl 32 145–149 Not reported

Critical Analysis of Substituent Effects

  • Chlorine vs. Fluorine : The 4-chlorobenzylthio group in the target compound may offer a balance between lipophilicity and metabolic stability compared to fluorinated analogs (e.g., 13g), which prioritize electronic effects .
  • Thioether vs.
  • Synthetic Challenges : Lower yields in fluorinated analogs (21–22% in ) versus nitro-substituted derivatives (82–83% in ) suggest steric or electronic factors influence reaction efficiency .

Preparation Methods

Palladium-Catalyzed Alkyne Cyclization

The pyrrolo[3,2-d]pyrimidinone scaffold can be constructed via palladium-catalyzed cross-coupling, as demonstrated by the synthesis of analogous systems. Starting with 4-iodo-6-methoxy-5-nitropyrimidine, a Sonogashira coupling with trimethyl(tributylstannylethynyl)silane introduces a silyl-protected alkyne. Subsequent deprotection and cyclization under acidic conditions yield the fused pyrrolo ring. For the target compound, substitution at the 7-position with a phenyl group necessitates the use of a pre-functionalized pyrimidine intermediate.

Key Reaction Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Microwave-Assisted Multicomponent Assembly

Microwave irradiation accelerates the formation of pyrrolo-pyrimidinone derivatives via a one-pot, three-component reaction. Combining 5-aminouracil, 1,3-diketones, and substituted glyoxals in acetic acid under microwave conditions (100°C, 20 minutes) facilitates simultaneous cyclization and functionalization. Adapting this method, phenyl glyoxal monohydrate and 4-chlorobenzylthio-modified diketones could yield the desired core with appropriate substitutions.

Optimized Conditions

  • Solvent: Acetic acid/water (3:1)
  • Microwave Power: 300 W
  • Yield: 85–90%

Benzyl Group Functionalization at the 3-Position

Alkylation of Pyrimidinone Nitrogen

The 3-benzyl group is introduced via N-alkylation using benzyl bromide. Deprotonation of the pyrrolo[3,2-d]pyrimidinone nitrogen with sodium hydride in tetrahydrofuran, followed by addition of benzyl bromide, affords the substituted product.

Procedure

  • Base: NaH (1.2 equiv)
  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature
  • Yield: 88–92%

Reductive Amination

For substrates with sensitive functional groups, reductive amination offers a milder alternative. Condensation of pyrrolo[3,2-d]pyrimidinone with benzaldehyde in the presence of sodium cyanoborohydride selectively reduces the imine intermediate.

Optimization

  • Reducing Agent: NaBH₃CN (1.5 equiv)
  • Solvent: Methanol
  • pH: 4–5 (acetic acid buffer)
  • Yield: 75–80%

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Core Synthesis Methods

Method Catalyst/Solvent Temperature/Time Yield (%) Purity (%)
Palladium Cross-Coupling Pd(PPh₃)₄/THF 80°C, 12 h 68–72 95
Microwave Multicomponent Acetic acid/H₂O 100°C, 20 min 85–90 98

Table 2. Thioether Installation Strategies

Method Reagent Base/Solvent Yield (%) Selectivity
Nucleophilic Substitution 4-Cl-BnBr K₂CO₃/DMF 78–82 High
Thiol-Ene Reaction 4-Cl-BnSH, AIBN Toluene 65–70 Moderate

Challenges and Optimization Strategies

Regioselectivity in Pyrrolo Ring Formation

Competing cyclization pathways during core synthesis may yield regioisomeric byproducts. Employing electron-deficient pyrimidine precursors and low-temperature conditions minimizes undesired pathways.

Purification of Thioether Derivatives

Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates thioether-containing compounds from unreacted starting materials.

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